(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate
Overview
Description
“(2-Phenyl-1H-imidazol-1-yl)acetic acid acetate” is a unique chemical with the empirical formula C13H14N2O4 and a molecular weight of 262.26 . It is a solid substance . The IUPAC name for this compound is "this compound" .
Molecular Structure Analysis
The SMILES string for this compound isO=C (O)CN1C (C2=CC=CC=C2)=NC=C1.O=C (C)O
. The InChI code is 1S/C11H10N2O2.C2H4O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9;1-2(3)4/h1-7H,8H2,(H,14,15);1H3,(H,3,4)
. Physical and Chemical Properties Analysis
“this compound” is a solid substance . The molecular weight of this compound is 262.26 .Scientific Research Applications
Polymeric and Macrocyclic Structures
Gan and Tang (2011) synthesized polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates, showcasing different coordination modes and structures like polymeric chains and macrocyclic tetranuclear structures (Gan & Tang, 2011).
Chromotropic Properties
Sakaino (1983) studied the chromotropic properties of imidazole derivatives, observing remarkable photochromic behavior, indicating potential applications in materials science (Sakaino, 1983).
Novel Derivatives for Chemical Analysis
Bhat et al. (2019) synthesized dihydropyrimidinone derivatives containing the imidazole moiety, which could be relevant in the development of new analytical methods (Bhat et al., 2019).
Molecular Rearrangement Studies
Klásek et al. (2007) explored the molecular rearrangement of 1-substituted imidazole derivatives, contributing to the understanding of chemical reactions involving these compounds (Klásek, Lyčka, & Holčapek, 2007).
Corrosion Inhibition Research
Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, investigating their use as corrosion inhibitors, a crucial application in material science (Srivastava et al., 2017).
Fluorescent Chemical Sensors
Li Rui-j (2013) developed a new fluorescent compound based on imidazole for selective determination of Co2+, showing its potential in sensory applications (Li Rui-j, 2013).
Antibacterial Research
Ali (2018) synthesized new imidazole derivatives and evaluated their antibacterial properties, suggesting their potential in developing new antimicrobial agents (Ali, 2018).
Catalysis in Chemical Reactions
Grasa, Kissling, and Nolan (2002) found that imidazol-2-ylidenes, a family of N-heterocyclic carbenes, are efficient catalysts in transesterification reactions, highlighting their role in facilitating various chemical processes (Grasa, Kissling, & Nolan, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Imidazole derivatives have been known to exhibit a broad range of chemical and biological properties . They have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures Therefore, it can be hypothesized that this compound may interact with these biochemical pathways
Result of Action
Given the broad range of activities exhibited by imidazole derivatives , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
acetic acid;2-(2-phenylimidazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.C2H4O2/c14-10(15)8-13-7-6-12-11(13)9-4-2-1-3-5-9;1-2(3)4/h1-7H,8H2,(H,14,15);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDWFJTLDROSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=NC=CN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-21-5 | |
Record name | (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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